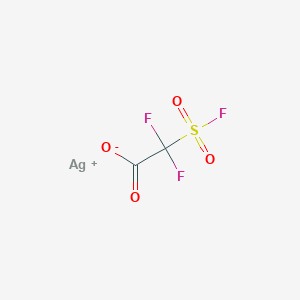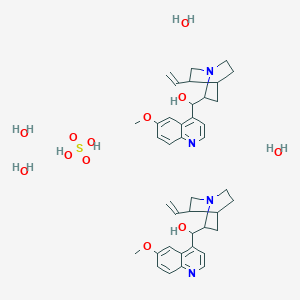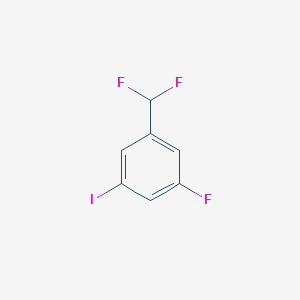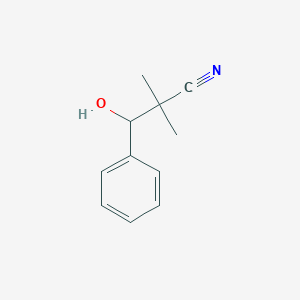![molecular formula C21H30N2O B15155459 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B15155459.png)
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine is a complex organic compound that features a bicyclic structure fused with a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine typically involves multiple steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Attachment of the piperazine ring: The bicyclic structure is then reacted with piperazine under suitable conditions to form the desired compound.
Introduction of the ethoxybenzyl group: The final step involves the alkylation of the piperazine nitrogen with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound can be used to study the interactions of bicyclic structures with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Bicyclo[2.2.1]hept-2-en-2-ylmethyl)-2-propenyl 1-naphthylcarbamate
- Bicyclo[2.2.1]hept-5-en-2-yl tert-butyl(dimethyl)silyl ether
- 1-Bicyclo(2.2.1)hept-2-yl-ethanone
Comparison: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine is unique due to the presence of both the bicyclic structure and the piperazine ring, which provides a combination of rigidity and flexibility. This duality is not commonly found in similar compounds, making it a valuable scaffold for various applications.
Propriétés
Formule moléculaire |
C21H30N2O |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-ethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H30N2O/c1-2-24-21-7-4-17(5-8-21)15-22-9-11-23(12-10-22)16-20-14-18-3-6-19(20)13-18/h3-8,18-20H,2,9-16H2,1H3 |
Clé InChI |
VAEVETGCFLHVTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155424.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)

![5-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155461.png)
![N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155462.png)

![4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15155474.png)
